molecular formula C14H22N4O4 B584763 N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 CAS No. 1346606-42-5

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Cat. No. B584763
CAS RN: 1346606-42-5
M. Wt: 313.333
InChI Key: QFNFDHNZVTWZED-YCJYUVRPSA-N
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Description

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a versatile compound with a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol . It is known for its reactivity in organic synthesis, functioning as a catalyst in aldol reactions and serving as a precursor for bis (guanylhydrazones) synthesis . This white to off-white crystalline powder exhibits limited water solubility, making it suitable for handling and storage .


Synthesis Analysis

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is typically used as a guanidinylating reagent in organic synthesis . It plays a significant role in the stereoselective synthesis of the bicyclic guanidine alkaloid (+)-monanchorin .


Molecular Structure Analysis

The molecular structure of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is characterized by its molecular formula C14H22N4O4 . The presence of the boc (tert-butyloxycarbonyl) protecting group in this compound enhances its stability and allows for selective reactions .


Chemical Reactions Analysis

One of the notable properties of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is its nucleophilicity, which allows it to act as a catalyst in aldol reactions . It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds .


Physical And Chemical Properties Analysis

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a white to off-white crystalline powder that has limited solubility in water . It has a melting point of 86-90 °C (lit.) and a density of 1.16±0.1 g/cm3 (Predicted) . It is slightly soluble in water and soluble in methanol, and chloroform .

Safety And Hazards

When working with N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2, it is recommended to wear appropriate personal protective equipment, including gloves, clothing, and eyewear, to minimize the risk of skin and eye irritation . In case of accidental contact with the compound, promptly rinse the affected area with water for at least 15 minutes .

Future Directions

N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 finds applications in the field of medicinal chemistry and drug discovery . It can be utilized as a key reagent in the construction of complex organic molecules due to its ability to introduce guanidine functionalities . The guanidine moiety is an important pharmacophore found in various biologically active compounds . By incorporating this group into molecular structures, researchers can explore the potential therapeutic effects and interactions with biological targets .

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 can be achieved through a multistep reaction involving the protection of the guanidine group, the formation of the pyrazole ring, and the incorporation of 13C and 15N isotopes.", "Starting Materials": [ "1,3-diaminoguanidine", "di-tert-butyl dicarbonate (Boc2O)", "ethyl acetoacetate", "13C-labeled acetic anhydride", "15N-labeled ammonium chloride", "triethylamine", "acetonitrile", "dichloromethane", "sodium bicarbonate", "sodium sulfate anhydrous" ], "Reaction": [ "Protection of guanidine group by reaction of 1,3-diaminoguanidine with di-tert-butyl dicarbonate in the presence of triethylamine and acetonitrile to yield N,N'-Bis-Boc-1,3-diaminoguanidine", "Formation of pyrazole ring by reaction of N,N'-Bis-Boc-1,3-diaminoguanidine with ethyl acetoacetate in the presence of acetic anhydride and triethylamine to yield N,N'-Bis-Boc-1-guanylpyrazole", "Incorporation of 13C and 15N isotopes by reaction of N,N'-Bis-Boc-1-guanylpyrazole with 13C-labeled acetic anhydride and 15N-labeled ammonium chloride in the presence of sodium bicarbonate and dichloromethane to yield N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2", "Deprotection of Boc groups by treatment of N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2 with trifluoroacetic acid in the presence of dichloromethane and sodium sulfate anhydrous to yield N,N'-1-guanylpyrazole-13C,15N2" ] }

CAS RN

1346606-42-5

Product Name

N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2

Molecular Formula

C14H22N4O4

Molecular Weight

313.333

IUPAC Name

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate

InChI

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1

InChI Key

QFNFDHNZVTWZED-YCJYUVRPSA-N

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1

synonyms

N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester;  Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2;  N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2;  N,N’-Di-boc-1H-pyrazole-

Origin of Product

United States

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